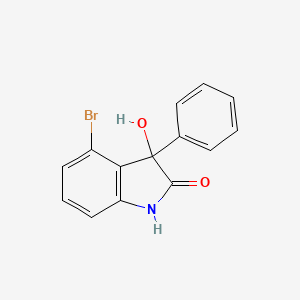
L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate is a synthetic compound with the molecular formula C14H15N3O4·C2HF3O2 and a molecular weight of 403.31 g/mol . It is often used in biochemical research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate typically involves the coupling of L-asparagine with 7-amido-4-methylcoumarin in the presence of trifluoroacetic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvents: Common solvents include dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays.
Biology: The compound is employed in enzymatic studies to monitor enzyme activity.
Medicine: It serves as a diagnostic tool in medical research, particularly in the study of metabolic pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate involves its interaction with specific molecular targets. The compound acts as a substrate for certain enzymes, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent. This fluorescence can be measured to monitor enzyme activity and other biochemical processes.
類似化合物との比較
Similar Compounds
L-Alanine 7-amido-4-methylcoumarin trifluoroacetate: Similar in structure but contains alanine instead of asparagine.
L-Methionine 7-amido-4-methylcoumarin trifluoroacetate: Contains methionine and is used to study methionine aminopeptidase.
Uniqueness
L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate is unique due to its specific interaction with asparagine-related enzymes, making it particularly useful in studies involving asparagine metabolism and related pathways.
特性
分子式 |
C16H16F3N3O6 |
|---|---|
分子量 |
403.31 g/mol |
IUPAC名 |
2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7) |
InChIキー |
YRIWCIJNFHPHDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12327499.png)
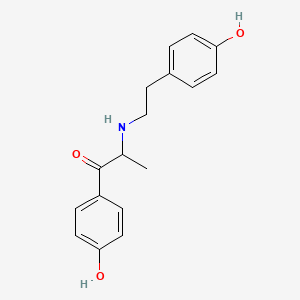
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)](/img/structure/B12327504.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
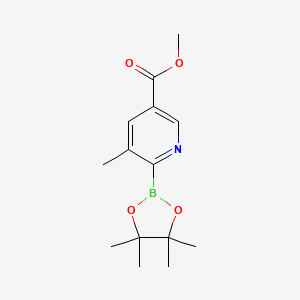
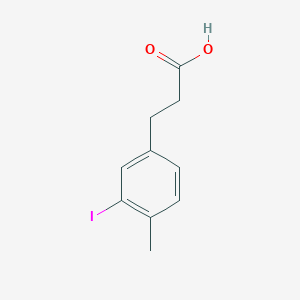

![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)
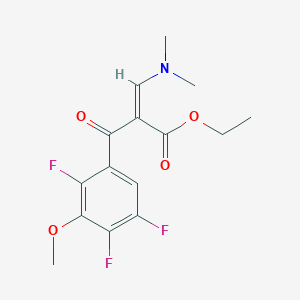
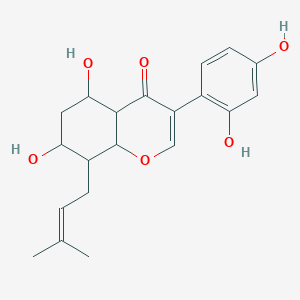
![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)
